molecular formula C12H20O2 B14541919 2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane CAS No. 62000-50-4

2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane

Cat. No.: B14541919
CAS No.: 62000-50-4
M. Wt: 196.29 g/mol
InChI Key: PTNVHKRLOXADJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane is a chemical compound known for its unique structure and properties. It is often studied for its applications in various fields, including chemistry, biology, and industry. The compound features a dioxolane ring attached to a dimethylcyclohexylidene group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane typically involves the reaction of (3,3-dimethylcyclohexylidene)acetaldehyde with ethylene glycol under acidic conditions. This reaction forms the dioxolane ring through a cyclization process. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol: A related compound with similar structural features but different functional groups.

    (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde: Another structurally similar compound with distinct chemical properties.

Uniqueness

2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

62000-50-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(3,3-dimethylcyclohexylidene)methyl]-1,3-dioxolane

InChI

InChI=1S/C12H20O2/c1-12(2)5-3-4-10(9-12)8-11-13-6-7-14-11/h8,11H,3-7,9H2,1-2H3

InChI Key

PTNVHKRLOXADJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=CC2OCCO2)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.